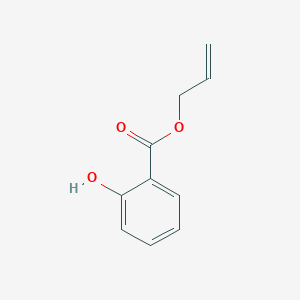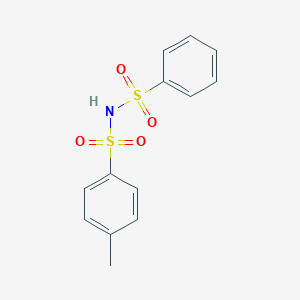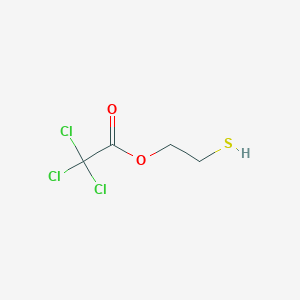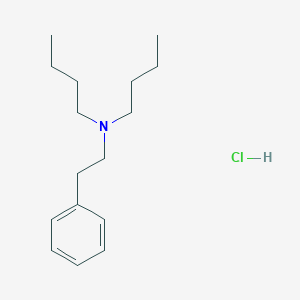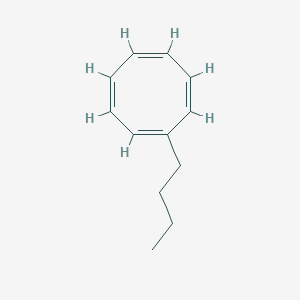
Zinc fluoroborate
Descripción general
Descripción
Zinc fluoroborate is a compound that is widely used in high technological areas such as textile, chemical reaction, plating solution, and glass . It is generally soluble in water and the resulting solutions contain moderate concentrations of hydrogen ions .
Synthesis Analysis
Zinc fluoroborate can be synthesized from zinc fluoride and boron by a mechanochemical reaction. This involves a high-energy ball milling method. The effect of reactant mol ratio (B/ZnF2) and ball milling period was investigated on the product yield .Molecular Structure Analysis
The samples of Zinc fluoroborate were characterized by FT-IR and BF4- ion-selective electrode. SEM and EDX analyses were also conducted .Chemical Reactions Analysis
Zinc fluoroborate reacts as an acid to neutralize bases. The reaction generates heat, but less or far less than is generated by neutralization of inorganic acids, inorganic oxoacids, and carboxylic acid .Physical And Chemical Properties Analysis
Zinc fluoroborate is a colorless odorless aqueous solution . It has a density of 1.45 at 20°C . It is generally soluble in water and the resulting solutions contain moderate concentrations of hydrogen ions .Aplicaciones Científicas De Investigación
Textile Industry Applications
Zinc fluoroborate is utilized in the textile industry due to its properties as a flame retardant. It is especially useful for synthetic fibers, where it can be part of fire-retardant finishing compositions . This application is critical for enhancing the safety of textiles used in various environments, including home furnishings and industrial workwear.
Catalyst in Chemical Reactions
In the realm of chemical synthesis, Zinc tetrafluoroborate serves as a versatile and robust catalyst. It facilitates a variety of organic reactions and transformations, offering high efficiency and selectivity with shorter reaction times . Its role as a catalyst is pivotal in synthesizing complex organic compounds.
Plating Solutions
The compound finds significant use in electroplating solutions. Zinc fluoroborate is a component in plating baths for various metals, where it helps improve the deposition of metal coatings on surfaces. This application is essential for industries that require corrosion-resistant and aesthetically pleasing metal finishes .
Glass Manufacturing
In glass manufacturing, Zinc fluoroborate contributes to the production of specialty glasses. Its inclusion in the glass matrix can alter the physical properties of glass, such as its refractive index and durability, making it suitable for high-tech applications .
Flame Retardancy
Zinc fluoroborate increases flame resistance in both halogen-containing and halogen-free polymers. It also helps reduce smoke production during combustion, which is a significant advantage in fire safety .
Synthesis of Pharmaceuticals
The compound is used as a mild catalyst for the epoxide ring opening with amines, which is a crucial step in the synthesis of certain antihypertensive drugs like metoprolol . This showcases its importance in the pharmaceutical industry, where precise catalytic activity can influence the efficacy and safety of medications.
Safety And Hazards
Propiedades
IUPAC Name |
zinc;ditetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2BF4.Zn/c2*2-1(3,4)5;/q2*-1;+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUMIVIYHDVNOQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.[B-](F)(F)(F)F.[Zn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
B2F8Zn | |
| Record name | ZINC FLUOROBORATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9198 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90884715 | |
| Record name | Borate(1-), tetrafluoro-, zinc (2:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90884715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Zinc fluoroborate is a colorless odorless aqueous solution. Sinks and mixes with water. (USCG, 1999), Hydrate: White crystalline solid; [Pfaltz and Bauer MSDS] | |
| Record name | ZINC FLUOROBORATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9198 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Zinc tetrafluoroborate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21863 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
212 °F at 760 mmHg (approx.) (USCG, 1999) | |
| Record name | ZINC FLUOROBORATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9198 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Density |
1.45 at 68 °F (USCG, 1999) - Denser than water; will sink | |
| Record name | ZINC FLUOROBORATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9198 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Product Name |
Zinc fluoroborate | |
CAS RN |
13826-88-5 | |
| Record name | ZINC FLUOROBORATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9198 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Zinc tetrafluoroborate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013826885 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Borate(1-), tetrafluoro-, zinc (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Borate(1-), tetrafluoro-, zinc (2:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90884715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Zinc bis(tetrafluoroborate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.108 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ZINC TETRAFLUOROBORATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WX0623875O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What are some notable catalytic applications of zinc tetrafluoroborate?
A1: Zinc tetrafluoroborate has been shown to effectively catalyze a wide range of organic reactions, including:
- Biginelli Condensation: It facilitates the one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) and thiones from aldehydes, 1,3-dicarbonyl compounds, and urea or thiourea at room temperature. []
- Oxime, Hydrazone, and Semicarbazone Cleavage: It enables the oxidation of these compounds to their corresponding carbonyl compounds in high yields. []
- Tetrahydropyranylation and Depyranylation of Alcohols: It efficiently catalyzes both the protection and deprotection of alcohols using tetrahydropyran. []
- Thioacetalization of Aldehydes: It selectively promotes the formation of cyclic dithioacetals from aldehydes. []
- Conversion of Aldehydes to Geminal Diacetates and Cyanoacetates: It catalyzes the conversion of aldehydes to 1,1-diacetates using acetic anhydride and to geminal cyanoacetates using a mixture of potassium cyanide and acetic anhydride. []
- Ring Expansion of Aziridines: It mediates the transformation of trans-aziridine-2-carboxylates into cis-2-iminothiazolidines and cis-thiazolidine-2-iminium tetrafluoroborates. []
- Epoxide Ring Opening: It efficiently catalyzes the ring opening of epoxides with amines, demonstrating high chemo-, regio-, and stereoselectivity. This reaction is particularly useful in the synthesis of pharmaceuticals like metoprolol. []
Q2: How does zinc tetrafluoroborate achieve its catalytic activity?
A2: Zinc tetrafluoroborate, being a Lewis acid, acts as an efficient catalyst due to its ability to activate both electrophiles and nucleophiles. This "electrophile-nucleophile dual activation" arises from a combination of coordination, charge-charge interactions, and hydrogen bond formation. [] This dual activation mechanism lowers the activation energy of reactions, enhancing reaction rates and facilitating product formation.
Q3: What are the advantages of using zinc tetrafluoroborate as a catalyst?
A3: Zinc tetrafluoroborate offers several benefits as a catalyst:
- Mild Reaction Conditions: It operates efficiently under mild conditions, often at room temperature, minimizing unwanted side reactions. [, , , ]
- High Selectivity: It exhibits excellent chemo-, regio-, and stereoselectivity in many reactions, leading to the desired product with high purity. [, ]
- High Efficiency: It often promotes reactions with high yields and short reaction times. [, , ]
- Environmental Friendliness: Aqueous solutions of zinc tetrafluoroborate are considered relatively environmentally benign compared to many organic solvents. [, , ]
Q4: Are there any limitations to using zinc tetrafluoroborate as a catalyst?
A4: While generally effective, zinc tetrafluoroborate's catalytic activity can be influenced by factors like substrate steric hindrance, electronic properties of reactants, and solvent choice. Research suggests its effectiveness can vary with different epoxides and amines. []
Q5: How does zinc tetrafluoroborate perform as a flame retardant for cotton fabrics?
A5: Zinc fluoroborate significantly improves the flame retardancy of cotton fabrics. When fabric is impregnated with a 50% zinc fluoroborate solution, the Limiting Oxygen Index (LOI) value increases from 16 for untreated fabric to above 55. This indicates a substantial improvement in the fabric's resistance to ignition and burning. []
Q6: How does zinc tetrafluoroborate affect the crease resistance of cotton fabrics?
A6: Zinc fluoroborate, when used as a catalyst in the treatment of acrylic acid-grafted cotton fabric with tris(1-aziridinyl)phosphine oxide (APO), significantly enhances the fabric's crease recovery in both dry and wet states. This improvement is attributed to APO's reaction with both hydroxyl and carboxyl groups in the fabric. Importantly, this method helps maintain tensile strength, unlike traditional crosslinking methods. []
Q7: What spectroscopic techniques are useful for characterizing zinc tetrafluoroborate?
A7: Several spectroscopic techniques can be employed for characterization:
- FTIR Spectroscopy: Useful for identifying the presence of BF4− anions and studying the coordination environment around the zinc ion. [, ]
- X-ray Diffraction (XRD): Single-crystal XRD can be used to determine the solid-state structure of zinc tetrafluoroborate complexes, providing information about bond lengths, angles, and coordination geometry. [, , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






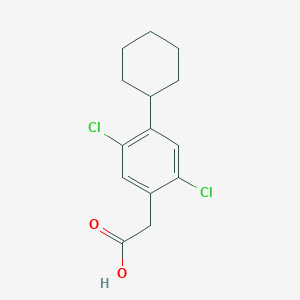
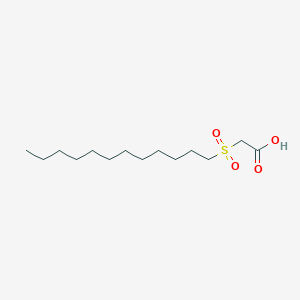
![(E)-3-[2-(4-Pyridyl)vinyl]pyridine](/img/structure/B80979.png)
